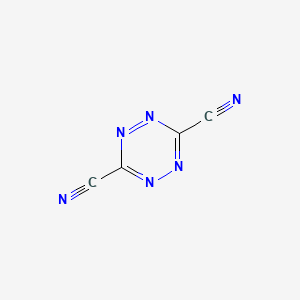

1,2,4,5-Tetrazine-3,6-dicarbonitrile

Beschreibung

Significance of the 1,2,4,5-Tetrazine (B1199680) Core in Contemporary Chemical Research

The 1,2,4,5-tetrazine ring, a six-membered aromatic system containing four nitrogen atoms, is the most stable among the tetrazine isomers and serves as a fundamental building block in modern chemistry. nih.gov Its high nitrogen content and inherent electron deficiency are primary contributors to its widespread scientific interest. sciengine.com This electron-poor nature makes 1,2,4,5-tetrazines powerful components in inverse electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of "click chemistry". illinois.edu These reactions are prized for their rapid kinetics and high selectivity, enabling their use in complex biological systems for applications like bioorthogonal labeling and cellular imaging. illinois.edunih.gov

Beyond bioorthogonal chemistry, the 1,2,4,5-tetrazine core is a key scaffold for the development of high-energy density materials (HEDMs). sciengine.commdpi.com The high nitrogen content translates to a large positive enthalpy of formation, releasing a significant amount of energy and dinitrogen gas upon decomposition. sciengine.comresearchgate.net This has led to extensive research into tetrazine derivatives as potential explosives and propellants. sciengine.commdpi.com Furthermore, the unique electronic and structural properties of the tetrazine ring allow for its incorporation into photo- and electroactive materials, coordination polymers, and as a precursor for the synthesis of other complex heterocyclic systems. researchgate.netrsc.org

Unique Electronic Attributes of 1,2,4,5-Tetrazine-3,6-dicarbonitrile

The introduction of two nitrile (-C≡N) groups at the 3 and 6 positions of the 1,2,4,5-tetrazine ring profoundly influences its electronic properties, making this compound a molecule with exceptional characteristics. The nitrile groups are potent electron-withdrawing substituents, which further accentuates the inherent electron deficiency of the tetrazine core. This results in a molecule with a very high electron affinity and a low-lying Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

These electronic features make this compound a strong electron acceptor, capable of forming stable radical anions and participating in charge-transfer complexes. researchgate.netnih.gov The ability to tune the redox potential of the tetrazine core through substitution is a significant area of research, with electron-withdrawing groups like nitrile shifting the reduction potential to more positive values. nih.govsemanticscholar.org This property is crucial for its application in organic electronics and as a component in redox-active materials. nih.gov The electrochemical behavior of substituted tetrazines is often characterized by reversible redox processes, indicating stable charged species. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄N₆ |

| Molecular Weight | 132.08 g/mol nih.gov |

| CAS Number | 16453-19-3 nih.gov |

| Appearance | Data not available |

| Solubility | Data not available |

Computed Electronic Properties of this compound

| Property | Value |

|---|---|

| XLogP3 | -1.3 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 6 nih.gov |

| Topological Polar Surface Area | 99.1 Ų nih.gov |

| Formal Charge | 0 nih.gov |

| Complexity | 172 nih.gov |

Overview of Key Academic Research Areas for this compound

The distinct structural and electronic properties of this compound have positioned it as a valuable compound in several key areas of academic research.

One of the most prominent applications is as a precursor for high-nitrogen content materials . The exceptional nitrogen content of the molecule itself, combined with the reactive nature of the nitrile groups, makes it an ideal starting material for the synthesis of advanced energetic materials and other nitrogen-rich compounds. For instance, 3,6-di(azido)-1,2,4,5-tetrazine, a powerful precursor for nitrogen-rich carbon nitrides and carbon nanospheres, can be synthesized from tetrazine precursors. The development of such materials is driven by the demand for high-performance explosives and propellants with desirable properties like high density, thermal stability, and insensitivity to mechanical stimuli. sciengine.comresearchgate.net

In the realm of cycloaddition chemistry , while the broader class of 1,2,4,5-tetrazines is extensively used in iEDDA reactions, the dicarbonitrile derivative offers a highly activated system due to its electron-deficient nature. These reactions typically proceed across the C3 and C6 positions of the tetrazine ring with a wide array of dienophiles. nih.gov The high reactivity of tetrazines allows for the construction of complex heterocyclic systems, such as pyridazines and 1,2,4-triazines, which are themselves valuable scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net

Furthermore, its strong electron-accepting capability makes this compound a subject of interest in materials science , particularly in the context of organic electronics and charge-transfer complexes . rsc.orgnih.gov The ability to form stable radical anions and participate in donor-acceptor systems is being explored for the development of conductive and photoactive materials. researchgate.net The related 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid has been used as a linker to construct metal-organic frameworks (MOFs), demonstrating the utility of the tetrazine core in creating functional, porous materials. rsc.org

An in-depth analysis of the synthetic methodologies for this compound and its derivatives reveals a rich history of chemical innovation, from foundational cyclization reactions to modern catalytic systems. The construction of the tetrazine core and the introduction of specific functionalities at the 3 and 6 positions are critical aspects of its chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetrazine-3,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N6/c5-1-3-7-9-4(2-6)10-8-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQACTYSHPHXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NN=C(N=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702447 | |

| Record name | 1,2,4,5-Tetrazine-3,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16453-19-3 | |

| Record name | 1,2,4,5-Tetrazine-3,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,2,4,5 Tetrazine 3,6 Dicarbonitrile

Inverse Electron-Demand Diels-Alder (iEDDA) Cycloadditions

The iEDDA reaction is a powerful cycloaddition variant that has become a cornerstone of modern organic and biological chemistry, noted for its rapid kinetics, high specificity, and the ability to proceed without a catalyst, often with only dinitrogen as a byproduct. rsc.orgrsc.orgsigmaaldrich.com For 1,2,4,5-tetrazines, this reaction involves the tetrazine acting as an electron-poor diene that reacts with an electron-rich or strained dienophile. nih.gov The presence of two strongly electron-withdrawing nitrile groups in 1,2,4,5-tetrazine-3,6-dicarbonitrile significantly lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity towards a wide array of dienophiles. sigmaaldrich.comnih.gov

The [4+2] cycloaddition of 1,2,4,5-tetrazines is a well-established inverse-electron-demand Diels-Alder reaction. nih.gov The rate of this reaction is highly dependent on the substituents of the tetrazine ring; electron-withdrawing groups increase the reactivity, making derivatives like dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate highly reactive with a broad spectrum of dienophiles. sigmaaldrich.comnih.gov Computational studies using density functional theory (DFT) have shown that these reactions are typically concerted. researchgate.netsioc-journal.cn

In the transition state, the tetrazine functions as the electron-accepting component. researchgate.netsioc-journal.cn The reaction is thermodynamically driven by the formation of two stable C-C bonds in the product and the irreversible loss of a molecule of dinitrogen (N₂) in a subsequent retro-Diels-Alder step. nih.gov The coordination of a metal complex, such as rhenium, to a pyridyl-substituted tetrazine has been shown to lower the entropic barrier (ΔS‡) of the iEDDA addition, further boosting reaction rates. researchgate.netrsc.org

For symmetrical tetrazines such as this compound or the closely related dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, the only observed mode of cycloaddition occurs across the C3 and C6 positions of the tetrazine ring. nih.gov There are no known examples of N1/N4 cycloaddition for these symmetrical tetrazines under typical conditions. nih.govnih.gov

In the case of unsymmetrical 1,2,4,5-tetrazines, the iEDDA reactions are generally highly regioselective, often yielding a single cycloadduct. nih.gov This predictability is crucial for their synthetic utility. nih.gov For instance, the reaction of unsymmetrical tetrazines with alkynyl sulfides proceeds with high regioselectivity to afford single pyridazine (B1198779) isomers. rsc.org This regiocontrol allows for the synthesis of specifically substituted heterocycles. organic-chemistry.org Furthermore, metallation of an unsymmetrical tetrazine can enhance this regioselectivity, favoring the formation of one regioisomer over another. researchgate.netrsc.org

The choice of solvent can moderately influence the rate of iEDDA reactions involving 1,2,4,5-tetrazines. nih.gov For example, the reaction of 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine (B12929496) with bicyclo[6.1.0]nonyne (BCN) is faster in methanol (B129727) (MeOH) than in acetonitrile. nih.gov A similar solvent-dependent effect is observed for other substituted tetrazines. nih.gov

In a more dramatic example of solvent influence, the use of hexafluoroisopropanol (HFIP), a solvent with strong hydrogen-bonding capabilities, can alter the fundamental reaction pathway for certain tetrazines. nih.gov While dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate undergoes the conventional C3/C6 cycloaddition, other tetrazines can be induced by HFIP to undergo an unprecedented [4+2] cycloaddition across the N1 and N4 atoms when reacting with enamines. nih.gov This unique reactivity is attributed to the specific H-bonding interaction between HFIP and the tetrazine, which activates it towards a different mechanistic path. nih.gov

| Tetrazine Derivative | Rate Constant in MeOH (M⁻¹s⁻¹) | Rate Constant in Acetonitrile (M⁻¹s⁻¹) |

|---|---|---|

| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | 2.7 | 1.4 |

| 3,6-bis(4-hydroxylphenyl)-1,2,4,5-tetrazine | 0.58 | 0.36 |

| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | 1.4 | 0.16 |

A defining characteristic of 1,2,4,5-tetrazines is their exceptionally high reactivity towards strained dienophiles, which is a key principle behind their use in bioorthogonal "click" chemistry. nih.govresearchgate.net Strained systems such as norbornenes, trans-cyclooctenes (TCO), and bicyclo[6.1.0]nonyne (BCN) react with tetrazines at rates that can be many orders of magnitude faster than with unstrained alkenes. nih.govnih.gov

The reactivity is tunable by modifying the electronic properties of the substituents on the tetrazine ring. nih.govnih.gov Electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. This allows for the development of a "tool set" of tetrazines with a wide range of reaction rates for applications like staged labeling. nih.gov For example, replacing a phenyl group with an electron-withdrawing pyridin-2-yl group on the tetrazine core leads to a 37-fold increase in the reaction rate with BCN. nih.gov Theoretical studies indicate that for reactions with strained cycloalkenes, the reactivity is largely controlled by the dienophile's distortion energy required to reach the transition state geometry. researchgate.net

| Substituent (R) in 3,6-di-R-1,2,4,5-tetrazine | Rate Constant (k) in MeOH (M⁻¹s⁻¹) |

|---|---|

| pyridin-2-yl | 118 |

| phenyl | 3.6 |

| 4-fluorophenyl | 2.7 |

| 4-methoxyphenyl | 1.4 |

| 4-hydroxylphenyl | 0.58 |

The iEDDA cycloaddition of 1,2,4,5-tetrazines is a powerful annulation strategy for constructing a variety of highly substituted heterocyclic ring systems. sigmaaldrich.comnih.gov The initial [4+2] cycloadduct is often unstable and readily undergoes a retro-Diels-Alder reaction, which involves the extrusion of a stable dinitrogen molecule to form a 4,5-dihydropyridazine ring. researchgate.netyoutube.com This sequence provides a versatile and operationally simple pathway to access complex nitrogen-containing heterocycles from simple precursors. enamine-genez.com This methodology has been instrumental in the total synthesis of numerous natural products. sigmaaldrich.comnih.gov

The reaction between a 1,2,4,5-tetrazine (B1199680) and an alkene is a classic and efficient method for synthesizing 1,2-diazines (pyridazines) and their dihydro- precursors. organic-chemistry.orgenamine-genez.com The cycloaddition with an alkene dienophile first produces a dihydropyridazine (B8628806) intermediate. researchgate.net This intermediate can sometimes be isolated, but in many cases, it is readily oxidized to the corresponding aromatic pyridazine, either by excess starting tetrazine or by other oxidants present in the reaction mixture. researchgate.net

When an alkyne is used as the dienophile, the reaction sequence of [4+2] cycloaddition followed by N₂ elimination directly affords a fully aromatized pyridazine ring. nih.govrsc.org This approach has been used to generate a wide array of substituted pyridazines, including those bearing carborane cages or complex aryl groups. nih.govresearchgate.net The reaction is highly regioselective, making it a reliable method for accessing specific isomers of functionalized pyridazines. rsc.orgorganic-chemistry.org

Applications in Annulation Reactions for Heterocycle Formation

Reductive Ring Contraction to Pyrrole (B145914) Derivatives

The reductive ring contraction of 1,2,4,5-tetrazine derivatives is a known pathway for synthesizing various heterocyclic systems. Specifically, the conversion of tetrazines to pyrroles can be achieved through a [4+2] cycloaddition reaction followed by a reduction step. For instance, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate serves as a precursor for introducing 1,2-diazine and pyrrole structures. orgsyn.org This transformation typically involves an initial inverse-electron-demand Diels-Alder reaction with an appropriate dienophile, followed by reduction, often using zinc in acetic acid, which leads to the rearrangement and formation of the pyrrole ring. orgsyn.org While this general pathway is established for the dicarboxylate analogue, specific studies detailing the reductive ring contraction of this compound to pyrrole derivatives are not extensively documented in the surveyed literature. However, the underlying chemical principles suggest a similar reactivity pattern could be expected.

Synthesis of Fused Polycyclic Systems

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an excellent diene for inverse-electron-demand Diels-Alder (IEDDA) reactions, which are a primary method for constructing fused polycyclic systems. nih.govnih.gov These [4+2] cycloaddition reactions typically proceed with electron-rich or strained dienophiles, leading to the formation of an unstable bicyclic intermediate that rapidly extrudes a molecule of dinitrogen (N₂) to form a stable, aromatic 1,2-diazine (pyridazine) ring system. researchgate.net

The versatility of this reaction allows for the synthesis of a wide array of fused systems. For example, reactions with various alkenes and alkynes yield substituted pyridazines. nih.gov Furthermore, the tetrazine core can be incorporated into more complex structures, such as azolo nih.govnih.govnih.govtetrazines, which can then undergo further reactions to create fused systems like nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govtetrazines. researchgate.netresearchgate.net The reaction of 3,6-disubstituted 1,2,4,5-tetrazines with isocyanates can also lead to the formation of fused pyrrolo[2,1-d] nih.govnih.govresearchgate.nettetrazinones. nih.gov Additionally, the tetrazine moiety itself can act as a linker in the construction of larger assemblies, such as metal-organic frameworks (MOFs), creating extensive, fused polycyclic networks. rsc.org

Table 1: Examples of Fused Systems from Tetrazine Reactions

| Reactant 1 (Tetrazine) | Reactant 2 (Dienophile/Reagent) | Fused Product Type | Reference(s) |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Various Alkenes | 1,2-Diazines | orgsyn.org |

| 3,6-Diphenyl-1,2,4,5-tetrazine | Strained Alkenes | Pyridazines | nih.gov |

| 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine | Hydrazine | nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govtetrazine | grafiati.com |

| 2-Diazopyrroles | Isocyanates | Pyrrolo[2,1-d] nih.govnih.govresearchgate.nettetrazinones | nih.gov |

| 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid | Potassium Ions | 3D Metal-Organic Framework | rsc.org |

Nucleophilic Reactivity at the Carbonitrile Functionality

While the 1,2,4,5-tetrazine ring is highly electrophilic and susceptible to nucleophilic attack, the reactivity at the carbonitrile (-C≡N) substituents of this compound is less documented. researchgate.net In general organic chemistry, the carbon atom of a nitrile group is electrophilic and can be attacked by strong nucleophiles, leading to the formation of imines or amines after hydrolysis, or to the synthesis of ketones via reactions with organometallic reagents.

However, for this compound, the dominant reaction pathway appears to be nucleophilic attack on the tetrazine ring itself. The high electrophilicity of the ring carbons often leads to nucleophilic aromatic substitution (SNAr), where a substituent on the ring is replaced, or to addition reactions that may result in ring-opening or the formation of dihydrotetrazine products. researchgate.net For instance, studies on variously substituted tetrazines show that nucleophiles like thiols or amines readily attack the ring. researchgate.net The introduction of two strongly electron-withdrawing nitrile groups is expected to further increase the electrophilicity of the tetrazine ring, making it the more probable site for nucleophilic attack over the carbonitrile carbon. Specific research detailing nucleophilic addition exclusively at the carbonitrile functionality of this particular compound is not prominent in the available literature.

Redox Chemistry and Electron Transfer Processes

The redox behavior of 1,2,4,5-tetrazines is a defining characteristic, governed by the electron-deficient nature of the heterocyclic ring. This section explores the formation of radical anions and the electrochemical properties of this compound and its derivatives.

The 1,2,4,5-tetrazine core is exceptionally electron-deficient due to the presence of four electronegative nitrogen atoms within the six-membered ring. This electronic structure results in a very low-lying lowest unoccupied molecular orbital (LUMO) of π* character. researchgate.net Consequently, 1,2,4,5-tetrazines are easily reduced, readily accepting an electron to form stable radical anion species. researchgate.net

The stability of these radical anions is a notable feature of tetrazine chemistry. The high electron affinity allows the tetrazine ring to effectively delocalize the added electron, leading to persistent paramagnetic intermediates. This property is not only fundamentally interesting but also enables applications in materials science, such as the formation of charge-transfer complexes. For example, 3,6-dicyano-1,2,4,5-tetrazine forms a 1:1 charge-transfer complex with tetrathiafulvalene (B1198394) that exhibits good electrical conductivity, underscoring the stability of the radical anion state. rsc.org

The electrochemical properties of 1,2,4,5-tetrazines are characterized by their facile reduction. Cyclic voltammetry studies reveal that these compounds undergo reversible or quasi-reversible one-electron reduction at relatively low potentials. nih.gov The exact reduction potential is influenced by the nature of the substituents at the 3- and 6-positions. Electron-withdrawing groups, such as the nitrile groups in this compound, are expected to make the reduction even more favorable (occur at a less negative potential).

Conversely, electron-donating groups, such as amines, cause a cathodic shift in the redox potential, making the reduction occur at more negative potentials. lanl.gov The electrochemical behavior of 4,6-diphenyl-1,2,3,5-tetrazine, an isomer, shows a quasi-reversible single-electron reduction at -1.37 V (vs Fc⁺/Fc), providing a benchmark for the redox potential of the tetrazine core. nih.gov The reaction of 3,6-diaryl-1,2,4,5-tetrazines with ruthenium complexes results in a reductive ring opening, and the resulting diruthenium complexes exhibit two reversible one-electron reduction and oxidation processes, further highlighting the rich electrochemical behavior of tetrazine-based systems. nih.gov

Table 2: Electrochemical Data for a Tetrazine Analogue

| Compound | Process | Potential (vs Fc⁺/Fc) | Characteristics | Reference(s) |

| 4,6-Diphenyl-1,2,3,5-tetrazine | Single-electron reduction | -1.37 V | Quasi-reversible | nih.gov |

Coordination Chemistry of 1,2,4,5 Tetrazine 3,6 Dicarbonitrile As a Ligand

Ligand Design Principles and Coordination Modes of 1,2,4,5-Tetrazine (B1199680) Derivatives

The 1,2,4,5-tetrazine core is an electron-deficient aromatic heterocycle due to the presence of four electronegative nitrogen atoms. researchgate.net This inherent electron deficiency is further intensified in 1,2,4,5-tetrazine-3,6-dicarbonitrile by the potent electron-withdrawing nature of the two nitrile (-CN) substituents. This electronic feature is a cornerstone of its ligand design, making the tetrazine ring a strong π-acceptor. A key characteristic of 1,2,4,5-tetrazines is the presence of a very low-lying π* lowest unoccupied molecular orbital (LUMO), which allows them to be easily reduced and form stable radical anion species. researchgate.net

The design of ligands based on 3,6-disubstituted-1,2,4,5-tetrazines allows for the creation of both symmetric and non-symmetric structures, which can lead to the controlled assembly of mononuclear or multinuclear complexes. rsc.org The nitrogen atoms of the tetrazine ring can coordinate to metal centers in several ways:

N,N'-Bidentate Chelation: In many complexes, particularly with derivatives like 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine, the ligand coordinates to a single metal center using one nitrogen from the tetrazine ring and one from an adjacent substituent group (e.g., a pyridine ring), forming a stable five-membered chelate ring.

Bridging Coordination: The tetrazine ring is an excellent bridging ligand, capable of linking two or more metal centers. This can occur through the 1,2- or 1,4-nitrogen atoms, leading to the formation of dinuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). researchgate.net

Reductive Ring Opening: In some cases, coordination to a metal center can induce the reduction and subsequent ring-opening of the tetrazine. For instance, the reaction of 3,6-diaryl-1,2,4,5-tetrazines with a ruthenium(II) precursor results in the formation of a diruthenium(III) complex bridged by a novel 1,2-diiminohydrazido(2-) ligand, representing a distinct coordination alternative. nih.gov

Formation of Mononuclear and Multinuclear Metal Complexes

The versatile coordination modes of 1,2,4,5-tetrazine derivatives facilitate the construction of a wide array of both discrete mononuclear and extended multinuclear architectures.

The synthesis of metal complexes with tetrazine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific structural reports for this compound complexes with Cu(II), Zn(II), or Ru are not extensively detailed in the literature, the principles can be inferred from closely related derivatives such as 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (dptz).

For example, mononuclear gold(III) complexes of dptz have been synthesized by reacting dptz with AuCl₃·3H₂O. scialert.net Similarly, the synthesis of copper(II) complexes often involves reacting a copper(II) salt, such as copper(II) perchlorate, with the tetrazine ligand, sometimes in the presence of a co-ligand. e3s-conferences.orgias.ac.in The resulting complexes are typically colored, air-stable solids. scialert.net

Structural characterization is paramount to understanding the coordination environment. Single-crystal X-ray diffraction is the definitive method for determining the precise geometry of the metal center, bond lengths, bond angles, and the coordination mode of the ligand. In a representative mononuclear copper(II) complex, the metal center might adopt a distorted octahedral geometry, coordinated by nitrogen atoms from the ligand and oxygen atoms from water molecules. e3s-conferences.org Other characterization techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the tetrazine and substituent groups.

Elemental Analysis: To determine the empirical formula of the complex.

Conductivity Measurements: To ascertain the ionic or neutral nature of the complex. scialert.net

NMR Spectroscopy (for diamagnetic complexes): To probe the structure of the complex in solution.

The this compound moiety is exceptionally well-suited to act as a bridging ligand, a capability central to its use in supramolecular chemistry and materials science. researchgate.net The four nitrogen atoms of the heterocyclic ring provide multiple coordination sites that can simultaneously bind to different metal ions, effectively linking them into larger assemblies. This bridging can lead to the formation of:

Dinuclear or Polynuclear Complexes: Where two or more metal centers are held in proximity by one or more tetrazine ligands.

Coordination Polymers: Extended one-, two-, or three-dimensional networks where the tetrazine ligand acts as a linker between metal nodes. For example, the multimodal ligand 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine has been used to construct a three-dimensional framework with cobalt(II) ions. rsc.org

The structural consequences of this bridging capability are significant, influencing the magnetic and electronic communication between metal centers. researchgate.net

Electron and Charge Transfer Phenomena in Tetrazine-Based Metal Complexes

A defining characteristic of 1,2,4,5-tetrazine coordination chemistry is the prevalence of electron and charge transfer phenomena. researchgate.net This is a direct consequence of the ligand's electronic structure, specifically its low-lying π* orbital. researchgate.net Upon coordination to a metal center, this orbital can participate in charge transfer transitions.

Most commonly, this manifests as a Metal-to-Ligand Charge Transfer (MLCT). In an MLCT event, an electron is photoexcited from a metal-centered d-orbital to the low-energy π* orbital of the tetrazine ligand. These transitions are often responsible for the intense colors of many tetrazine-metal complexes and give rise to strong absorptions in the visible region of the electronic spectrum. researchgate.net

The electron-accepting nature of the tetrazine ring also allows for facile reduction, often occurring within the coordination sphere of the metal. This can lead to the formation of unusually stable paramagnetic radical anion or mixed-valent complexes. researchgate.net The stability of the tetrazine radical anion (tz•⁻) is a key feature that underpins the unique magnetic properties of these systems.

Magnetic Properties of Coordination Compounds Incorporating this compound Radicals

The ability of the 1,2,4,5-tetrazine core to form a stable radical anion upon one-electron reduction is crucial for the design of molecular magnetic materials. researchgate.netrsc.org When a tetrazine ligand within a multinuclear complex is reduced to its radical form, the unpaired electron on the ligand can mediate magnetic exchange interactions between paramagnetic metal centers. rsc.org This radical-bridged superexchange mechanism can lead to significantly stronger magnetic coupling than is typically observed with diamagnetic bridging ligands. nih.gov

This strategy has been effectively employed in the field of single-molecule magnets (SMMs), particularly with lanthanide ions. In these systems, a tetrazine-based radical acts as a bridge between two or more lanthanide ions (e.g., Gd(III), Dy(III)). nih.govnih.gov The strong antiferromagnetic or ferromagnetic coupling between the metal ion spins and the radical spin can lead to a high-spin ground state and enhance the magnetic anisotropy, which are key ingredients for SMM behavior. osti.gov

The strength of this magnetic coupling is quantified by the exchange coupling constant, J. Studies on various tetrazine radical-bridged complexes have demonstrated strong magnetic exchange, highlighting the efficiency of this ligand family in propagating magnetic interactions. nih.govosti.gov

| Complex | Bridging Ligand | Metal Centers | Magnetic Coupling Constant (J) cm⁻¹ | Reference |

|---|---|---|---|---|

| [(Cp₂Gd)₂(bmtz•⁻)]⁺ | 3,6-bis(2-pyrimidyl)-1,2,4,5-tetrazine radical | Gd(III)-radical | -12.6 | nih.gov |

| [(Cp₂Gd)₂(bpytz•⁻)]⁺ | 3,6-bis(3,5-dimethyl-pyrazolyl)-1,2,4,5-tetrazine radical | Gd(III)-radical | -14.0 | osti.gov |

| [(Cp*₂Gd)₄(tz•⁻)₄] | 1,2,4,5-tetrazine radical | Gd(III)-radical | -13.9 | nih.gov |

Note: The J values are reported based on the specific Hamiltonian models used in the original publications. Negative values indicate antiferromagnetic coupling.

Supramolecular Chemistry and Non Covalent Interactions Involving 1,2,4,5 Tetrazine 3,6 Dicarbonitrile

Anion-π Interactions with the Electron-Deficient Tetrazine Ring

The 1,2,4,5-tetrazine (B1199680) ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. nih.govresearchgate.net This deficiency is further intensified in 1,2,4,5-tetrazine-3,6-dicarbonitrile by the two cyano groups, which are powerful electron-withdrawing substituents. This electronic perturbation results in a positive quadrupole moment, making the face of the aromatic ring (the π-system) attractive to anionic or electron-rich species. nih.govnih.gov This non-covalent force is known as an anion-π interaction and has been a subject of increasing interest in supramolecular chemistry and materials science. rsc.orgnih.govbldpharm.com

Theoretical studies on the s-tetrazine system confirm its π-acidic character, making it intrinsically suitable to form anion-π bonds. nih.gov The interaction hotspot for electron-rich species is typically located above the center of the ring, where the anion can get close to the ring, maximizing electrostatic attraction and other stabilizing forces. rsc.org Experimental evidence for anion-π interactions involving the s-tetrazine core is well-documented for various derivatives. nih.govresearchgate.net

In the specific case of this compound, its high electron affinity makes it a strong candidate for engaging in such interactions. Experimental studies have shown that it reacts with iodide (I⁻), although this leads to an irreversible one-electron reduction of the DCNT molecule rather than the formation of a stable anion-π complex. nih.gov This reactivity underscores the strong electron-accepting nature of the DCNT core, which is a prerequisite for potent anion-π interactions.

Lone Pair-π Interactions in Crystal Structures

Lone pair-π (lp-π) interactions are another significant class of non-covalent forces where a lone pair of electrons from a heteroatom interacts with an electron-deficient π-system. nih.govrsc.org These interactions are crucial in the structural organization of many chemical and biological systems. researchgate.net For s-tetrazine derivatives, the electron-deficient ring can readily interact with lone pairs from atoms like oxygen or nitrogen. nih.govrsc.org

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding is a powerful directional interaction that plays a key role in crystal engineering. researchgate.net However, the molecular structure of this compound lacks conventional hydrogen bond donors (e.g., N-H or O-H groups). Consequently, extensive hydrogen bonding networks, which are characteristic of many molecular solids, are not observed in the pure crystalline form of DCNT. rsc.org

While DCNT itself cannot act as a hydrogen bond donor, its precursor, 1,2,4,5-tetrazine-3,6-dicarboxamide, features a hydrogen-bonded layered structure in the solid state which contributes to its deep magenta color. nih.gov The potential for DCNT to participate in hydrogen bonding exists in the context of cocrystals, where a second molecule (a coformer) provides the necessary hydrogen bond donor groups that can interact with the nitrogen atoms of the tetrazine ring or the cyano substituents. Although the formation of cocrystals with other tetrazine derivatives stabilized by hydrogen bonds has been reported, there is no available literature describing such structures for this compound. nih.gov

π-Stacking Interactions and Molecular Packing in Crystalline Architectures

The arrangement of molecules in the solid state is fundamental to a material's properties. The crystal structure of this compound has been determined by X-ray diffraction. rsc.org The compound crystallizes in the orthorhombic space group C m c a. rsc.org

The molecular packing is characterized by π-stacking interactions, where the planar tetrazine rings of adjacent molecules are arranged in a parallel-displaced fashion. This type of stacking is common for electron-deficient aromatic systems. researchgate.netmdpi.com In the crystal lattice, molecules of DCNT form stacks, with significant overlap between the tetrazine rings. This arrangement maximizes attractive van der Waals forces and electrostatic interactions between the electron-deficient π-system of one molecule and the σ-framework of its neighbor. The interplanar separation between stacked molecules is a key parameter in these interactions. For comparison, in the related compound 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine, molecules form stacks with a perpendicular interplanar separation of 3.25 Å. nih.gov The specific packing motif of DCNT is a direct consequence of the interplay between π-stacking and the lone pair-π interactions discussed previously, leading to a stable, densely packed crystal structure.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄N₆ | rsc.org |

| Molecular Weight | 132.08 g/mol | rsc.org |

| Crystal System | Orthorhombic | nih.govrsc.org |

| Space Group | C m c a | nih.govrsc.org |

| a (Å) | 6.6745 | nih.govrsc.org |

| b (Å) | 9.0337 | nih.govrsc.org |

| c (Å) | 9.4283 | nih.govrsc.org |

| α, β, γ (°) | 90.00 | nih.govrsc.org |

| Volume (ų) | 568.56 | Calculated from unit cell parameters |

| Z | 4 | nih.govrsc.org |

Crystal Engineering Approaches Utilizing this compound

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net this compound serves as an interesting building block for crystal engineering due to its well-defined geometry and the array of non-covalent interactions it can engage in.

The dominant forces that can be exploited in the crystal engineering of DCNT-based materials are:

Anion-π and Lone Pair-π Interactions: The highly electron-deficient nature of the tetrazine ring makes DCNT a prime candidate for acting as a π-acceptor. This allows for the construction of layered or complex architectures through interactions with anions or molecules bearing lone pairs. nih.govrsc.org

π-Stacking: The planar shape and extended π-system of DCNT promote π-stacking, which can be used to direct the formation of columnar or slipped-stack structures. researchgate.net

Coordination Chemistry: The nitrogen atoms of the nitrile groups can potentially act as ligands for metal ions, opening the possibility for the design of coordination polymers, although this application is not yet reported.

The detailed characterization of the crystal structure of DCNT itself is a fundamental study in crystal engineering, as it reveals the inherent packing preferences of the molecule driven by a combination of the forces mentioned above. rsc.org Understanding these preferences is the first step toward rationally designing more complex multicomponent crystals (cocrystals) or coordination networks with desired topologies and properties.

Role as Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). rsc.orgresearchgate.net The choice of linker is crucial as it dictates the topology, pore size, and functionality of the resulting framework. Tetrazine-based ligands are of interest in MOF chemistry due to their unique electronic properties and potential for redox activity within the framework. rsc.org

Typically, tetrazine-based linkers are functionalized with groups capable of strong coordination to metal centers, such as carboxylates or pyridyls. researchgate.netrsc.orgnih.gov For instance, 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid has been successfully used to construct three-dimensional MOFs. researchgate.net Similarly, 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine is another common linker for building coordination polymers and MOFs. rsc.orgresearchgate.net

While the nitrile groups of this compound have the potential to coordinate to metal ions, there are currently no reports in the surveyed literature of its successful use as a primary linker for the synthesis of Metal-Organic Frameworks. The development of MOFs using nitrile-functionalized linkers is an established field, but the application of DCNT in this context remains an unexplored area.

Theoretical and Computational Investigations of 1,2,4,5 Tetrazine 3,6 Dicarbonitrile

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical calculations offer a microscopic view of the distribution of electrons within a molecule, which is fundamental to its stability, reactivity, and spectroscopic properties. For 1,2,4,5-tetrazine-3,6-dicarbonitrile, these studies focus on its molecular orbitals, electrostatic potential, and response to external electric fields.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the context of the inverse-electron-demand Diels-Alder (iEDDA) reactions, in which 1,2,4,5-tetrazines are key players, the low energy of the tetrazine's LUMO is crucial for a rapid reaction with the HOMO of an electron-rich dienophile.

Table 1: Representative LUMO Energies of Substituted 1,2,4,5-Tetrazines

| Compound | Substituents | LUMO Energy (eV) |

| 1,2,4,5-Tetrazine (B1199680) | -H, -H | > -4.5 |

| Functionalized Tetrazines | Various EWG/EDG | -4.5 to 1 |

Data adapted from computational studies on functionalized 1,2,4,5-tetrazines. nih.gov

The molecular electrostatic potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is a powerful tool for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. mdpi.com For this compound, the MESP surface is expected to show regions of negative electrostatic potential (electron-rich) localized around the nitrogen atoms of the tetrazine ring due to their lone pairs of electrons. Conversely, the carbon atoms of the ring and the cyano groups would exhibit less negative or even positive potential, indicating their electron-deficient nature.

This distribution of charge is a key factor in the molecule's interactions with other species. The electron-rich regions around the nitrogen atoms can engage in hydrogen bonding or other Lewis acid-base interactions, while the electron-deficient carbon framework is highly susceptible to nucleophilic attack, a characteristic feature of its iEDDA reactivity.

The quadrupole moment and polarizability of a molecule describe its response to an external electric field. The quadrupole moment provides information about the non-spherical distribution of charge within the molecule. For a planar aromatic system like 1,2,4,5-tetrazine, the quadrupole moment is an important descriptor of its electrostatic properties.

Table 2: Calculated Dipole Moment and Polarizability of Related Triazine Derivatives

| Compound | Dipole Moment (Debye) | Polarizability (x10⁻²⁴ esu) |

| Fused Triazine Derivative 1 | 2.76 | 10.75 |

| Fused Triazine Derivative 2 | 6.96 | 6.09 |

Data from theoretical calculations on novel fused-triazine derivatives. nih.gov

Reaction Pathway Elucidation and Transition State Analysis using DFT

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, products, intermediates, and transition states, thereby providing a detailed picture of the reaction pathway.

The inverse-electron-demand Diels-Alder (iEDDA) reaction is the hallmark of 1,2,4,5-tetrazine chemistry. researchgate.net Computational studies have shown that the cycloaddition of 1,2,4,5-tetrazines with alkenes can proceed through either a concerted or a stepwise mechanism. nsf.gov The specific pathway is often influenced by the nature of the substituents on the tetrazine and the dienophile, as well as the solvent. nsf.gov

For a highly electron-deficient diene like this compound, the iEDDA reaction is expected to be extremely rapid. DFT calculations can model the approach of the dienophile to the tetrazine, locate the transition state for the cycloaddition, and calculate the activation energy barrier. This barrier is anticipated to be very low, consistent with the high reaction rates observed for electron-deficient tetrazines. The reaction typically proceeds with the expulsion of dinitrogen gas (N₂) from the initial cycloadduct, leading to the formation of a dihydropyridazine (B8628806), which can then aromatize to a pyridazine (B1198779). researchgate.net

Regio- and stereoselectivity are critical aspects of the Diels-Alder reaction. For a symmetrically substituted diene such as this compound, the regioselectivity of the cycloaddition is determined by the dienophile. If the dienophile is unsymmetrical, two different regioisomeric products are possible. DFT calculations can be employed to determine the energies of the transition states leading to each regioisomer. The product that is formed through the lower energy transition state is predicted to be the major product.

While the symmetrical nature of this compound simplifies the regiochemical outcome with respect to the tetrazine itself, computational studies on unsymmetrical 1,2,4,5-tetrazines have revealed unexpected regioselectivities in some cases, highlighting the subtle interplay of electronic and steric factors that govern the course of these reactions. nih.gov

Computational Thermochemistry for Derivatives

Computational thermochemistry plays a crucial role in understanding the stability and energetic properties of 1,2,4,5-tetrazine derivatives, which are of interest as high-energy density materials. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Research in this area has systematically studied the heats of formation (HOFs) for a range of 3,3′-azobis-1,2,4,5-tetrazine derivatives using DFT. These studies have revealed that the introduction of specific functional groups, such as the –N3 group, can significantly increase the HOFs of these derivatives. Furthermore, analysis of bond dissociation energies suggests that the addition of –NH2 or –N3 groups to the 3,3′-azobis-1,2,4,5-tetrazine core can enhance its thermal stability. For detonation performance, computational studies indicate that –NO2 or –NF2 substituents are effective in improving the detonation velocities (D) and pressures (p) of the derivatives mdpi.com.

In a study on researchgate.netnih.govconicet.gov.artriazolo[4,3-b] researchgate.netnih.govconicet.gov.arj-morphology.comtetrazine derivatives, the activation energy of the decomposition process was determined to be 129.0 kJ/mol for researchgate.netnih.govconicet.gov.artriazolo[4,3-b] researchgate.netnih.govconicet.gov.arj-morphology.comtetrazine-3,6-diamine (TTDA), 212.2 kJ/mol for 3-amino-6-hydrazino researchgate.netnih.govconicet.gov.artriazolo[4,3-b] researchgate.netnih.govconicet.gov.arj-morphology.comtetrazine (TTGA), and 292.2 kJ/mol for 3,6-dinitroamino researchgate.netnih.govconicet.gov.artriazolo[4,3-b] researchgate.netnih.govconicet.gov.arj-morphology.comtetrazine (DNTT) nih.gov. These findings highlight the influence of substituent groups on the energetic barriers to decomposition.

The thermal stability of asymmetrically substituted tetrazines has also been investigated, with some compounds exhibiting decomposition temperatures higher than that of TNT, indicating their potential as insensitive explosives nih.gov.

| Compound | Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 3,6-dinitroamino researchgate.netnih.govconicet.gov.artriazolo[4,3-b] researchgate.netnih.govconicet.gov.arj-morphology.comtetrazine (DNTT) | Experimental | Activation Energy of Decomposition | 292.2 kJ/mol | nih.gov |

| 3-amino-6-hydrazino researchgate.netnih.govconicet.gov.artriazolo[4,3-b] researchgate.netnih.govconicet.gov.arj-morphology.comtetrazine (TTGA) | Experimental | Activation Energy of Decomposition | 212.2 kJ/mol | nih.gov |

| researchgate.netnih.govconicet.gov.artriazolo[4,3-b] researchgate.netnih.govconicet.gov.arj-morphology.comtetrazine-3,6-diamine (TTDA) | Experimental | Activation Energy of Decomposition | 129.0 kJ/mol | nih.gov |

| Hydrazinium salt of an asymmetrically substituted tetrazine | - | Detonation Velocity (D) | 8,232 m/s | nih.gov |

| Hydrazinium salt of an asymmetrically substituted tetrazine | - | Detonation Pressure (p) | 23.6 GPa | nih.gov |

Molecular Dynamics Simulations for Supramolecular Assembly Prediction

Molecular dynamics (MD) simulations are a powerful tool for predicting and understanding the supramolecular assembly of molecules. While specific MD studies on the supramolecular assembly of this compound are not extensively reported, the principles of supramolecular chemistry and computational methodologies for similar systems provide valuable insights.

The nitrile groups in this compound are expected to play a significant role in directing supramolecular assembly through non-covalent interactions. Studies on other nitrile-containing molecules have highlighted the importance of antiparallel nitrile-nitrile interactions, which can be energetically comparable to hydrogen bonds, in the formation of layered structures researchgate.net. Additionally, C–H···N and π-stacking interactions are crucial in the self-assembly of nitrogen-rich heterocyclic compounds.

MD simulations can be employed to explore the potential for oligomerization and the formation of larger aggregates. Such simulations can provide atomistic details of the intermolecular interactions and the preferred packing motifs. For instance, in other systems, MD simulations have been used to study the oligomer-formation process from monomers to tetramers, revealing the initial steps of self-assembly nih.gov. These simulations can elucidate the roles of different non-covalent interactions, such as π-π stacking, in stabilizing the resulting supramolecular structures nih.gov.

The insights gained from MD simulations can guide the rational design of new materials with desired solid-state structures and properties. By understanding the key intermolecular interactions that govern the supramolecular assembly of this compound and its derivatives, it is possible to engineer crystalline materials with tailored functionalities.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their characterization and the interpretation of experimental spectra. For this compound, these methods can predict its infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the vibrational frequencies and intensities of IR and Raman spectra. A study on the closely related molecule, 3,6-dichloro-1,2,4,5-tetrazine (DCTZ), provides a basis for understanding the vibrational modes of this compound. For DCTZ, DFT(B3LYP) and MP2(full) computations were used to calculate the vibrational frequencies j-morphology.comgre.ac.uk. The simulated spectra showed good agreement with the experimental IR and Raman data j-morphology.comgre.ac.uk. Similar computational approaches can be applied to this compound to assign its characteristic vibrational modes, such as the C≡N stretching, tetrazine ring breathing, and other skeletal vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. For 3,6-dichloro-1,2,4,5-tetrazine, the 13C and 15N NMR spectra were recorded and compared with computed values, showing good correlation j-morphology.comgre.ac.uk. For this compound, due to its symmetry, the 13C NMR spectrum is expected to show two signals: one for the two equivalent carbons of the tetrazine ring and another for the two equivalent carbons of the nitrile groups. The 15N NMR spectrum would similarly reflect the different nitrogen environments in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra of molecules mdpi.comresearchgate.netnih.gov. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. For 1,2,4,5-tetrazine derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of the tetrazine chromophore. The specific substituents, in this case, the dicarbonitrile groups, are expected to influence the position and intensity of these absorption bands.

| Spectroscopic Technique | Predicted Feature | Expected Range/Value | Computational Method | Reference/Analogy |

|---|---|---|---|---|

| IR Spectroscopy | C≡N stretch | ~2200-2260 cm⁻¹ | DFT | General nitrile stretching frequencies |

| Raman Spectroscopy | Tetrazine ring modes | 1000-1600 cm⁻¹ | DFT | Analogous to 3,6-dichloro-1,2,4,5-tetrazine j-morphology.comgre.ac.uk |

| 13C NMR | Tetrazine C3/C6 | ~160-170 ppm | GIAO-DFT | Analogous to substituted tetrazines nih.gov |

| 13C NMR | Nitrile C | ~110-120 ppm | GIAO-DFT | General nitrile chemical shifts |

| UV-Vis Spectroscopy | n→π* transition | ~500-550 nm | TD-DFT | Characteristic of 1,2,4,5-tetrazines |

| UV-Vis Spectroscopy | π→π* transition | ~250-300 nm | TD-DFT | Characteristic of 1,2,4,5-tetrazines |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,4,5 Tetrazine 3,6 Dicarbonitrile and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,2,4,5-tetrazine (B1199680) derivatives. Due to the high degree of nitrogen content and symmetry, ¹³C and ¹⁵N NMR are particularly informative.

For many 3,6-disubstituted 1,2,4,5-tetrazines, NMR data has been systematically collected in both solution and solid states to characterize new derivatives. nih.gov These studies provide a foundational library of chemical shifts that aid in the assignment of new compounds, including small molecules and polymers incorporating the tetrazine ring. nih.gov While detailed experimental NMR data for 1,2,4,5-tetrazine-3,6-dicarbonitrile is not extensively published, analysis of related structures provides valuable insight.

For instance, the derivative 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzonitrile presents ¹³C NMR signals in DMSO-d₆ at δ 114.7, 117.8, 128.2, 133.0, 135.6, and 162.4 ppm. nih.gov The signals at the higher end of this range (e.g., 162.4 ppm) are characteristic of the tetrazine ring carbons, which are significantly deshielded due to the electron-withdrawing nature of the four nitrogen atoms. The nitrile carbon itself typically resonates in the 115-120 ppm range. researchgate.net

¹⁵N NMR is also a powerful tool, though data for many 1,2,4,5-tetrazines remains relatively scarce compared to ¹H and ¹³C NMR. nih.govlibretexts.org The chemical shifts of the nitrogen atoms in the tetrazine ring are highly sensitive to the electronic effects of the substituents at the 3 and 6 positions. For tetrazine systems, solid-state ¹⁵N NMR data has been reported, providing a means to study these compounds without the need for dissolution. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for 1,2,4,5-Tetrazine Derivatives

| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 4,4′-(1,2,4,5-Tetrazine-3,6-diyl)dibenzonitrile | DMSO-d₆ | 114.7 (CN), 117.8, 128.2, 133.0, 135.6 (Aryl C), 162.4 (Tetrazine C) | nih.gov |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | DMSO-d₆ | 21.36 (CH₃), 128.06, 130.67, 134.43, 136.18 (Aryl C), 163.30 (Tetrazine C), 167.17 (Tetrazine C), 167.84 (COOH) | |

| General Range for Nitrile Carbons (R-C≡N) | Varies | 110 - 120 | researchgate.net |

| General Range for Aromatic Carbons | Varies | 125 - 170 | researchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides clues about its structural stability through fragmentation analysis. The computed molecular weight is 132.08 g/mol , with a precise monoisotopic mass of 132.01844403 Da. nih.gov

Electron impact (EI) mass spectrometry of tetrazine derivatives often shows a relatively intense molecular ion (M⁺•) peak, which is characteristic of stable aromatic systems. libretexts.orgchemguide.co.uk The fragmentation of the tetrazine core is a key pathway. A common fragmentation process for s-tetrazines involves the expulsion of a molecule of nitrogen (N₂), which is a very stable neutral fragment. This would result in a significant fragment ion at M-28.

For this compound, the primary fragmentation pathways can be predicted:

Loss of N₂: The molecular ion at m/z 132 would be expected to lose a molecule of nitrogen to produce a fragment ion at m/z 104.

Loss of Cyanide Radicals: Cleavage of the C-C bond could lead to the loss of a cyanide radical (•CN), resulting in a fragment at m/z 106.

Ring Cleavage: More complex fragmentation can lead to the formation of smaller ions.

In the analysis of related ester derivatives, such as diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, the molecular ion is observed, along with fragments corresponding to the loss of parts of the ester group (e.g., loss of ethene, C₂H₄). nih.gov For 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzonitrile, the molecular ion (M⁺) is observed at m/z 284, with the most abundant fragment (base peak) at m/z 128. nih.gov

Table 2: Key Mass Spectrometry Data for this compound and a Derivative

| Compound | Property | Value | Reference |

|---|---|---|---|

| This compound | Molecular Formula | C₄N₆ | nih.gov |

| Exact Mass | 132.0184 Da | nih.gov | |

| 4,4′-(1,2,4,5-Tetrazine-3,6-diyl)dibenzonitrile | Molecular Ion (M⁺) | m/z 284 | nih.gov |

| Base Peak | m/z 128 | nih.gov |

UV/Visible Spectroscopy for Electronic Transitions and Charge Transfer Bands

The vibrant color of many 1,2,4,5-tetrazine compounds is one of their defining characteristics and is explained by their electronic structure. These colors arise from weak, formally forbidden n→π* electronic transitions that occur at low energy, placing their absorption bands within the visible region of the electromagnetic spectrum. nih.govlibretexts.org

For this compound, the two electron-withdrawing nitrile groups are expected to significantly influence the energies of the molecular orbitals. These groups lower the energy of the π* lowest unoccupied molecular orbital (LUMO), which generally leads to a bathochromic (red) shift of the n→π* transition compared to the unsubstituted s-tetrazine.

While the specific absorption maximum for this compound is not prominently reported, its precursor, 1,2,4,5-tetrazine-3,6-dicarboxamide, is noted for its deep magenta color, with an absorption maximum (λmax) at 532 nm. nih.gov This absorption is attributed to the n→π* transition. Upon dehydration to form the dinitrile, a shift in this absorption is expected. Studies on other tetrazine derivatives, such as 3,6-bis-substituted probes, show strong absorbance in the 450-550 nm range. nih.gov In addition to the low-energy n→π* transition, more intense π→π* transitions occur at shorter wavelengths, typically in the UV region. libretexts.org

EPR Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying the radical ions of 1,2,4,5-tetrazines. The electron-deficient nature of the tetrazine ring makes it a good electron acceptor, readily forming a radical anion (DCNT˙⁻).

Studies on a range of s-tetrazine derivatives show that their radical anions have been characterized in both fluid and solid solutions. psu.edu A common feature is the significant hyperfine coupling of the unpaired electron to the four equivalent nitrogen nuclei of the tetrazine ring. psu.edu This coupling provides direct evidence that the unpaired electron spin density is delocalized over the entire heterocyclic ring.

For the radical anion of a symmetrically substituted 1,2,4,5-tetrazine, the interaction of the unpaired electron with the four equivalent ¹⁴N nuclei (nuclear spin, I = 1) would theoretically produce a nine-line EPR spectrum with a characteristic 1:4:10:16:19:16:10:4:1 intensity pattern. libretexts.org The magnitude of the hyperfine splitting constant (aN) is a direct measure of the spin density on the nitrogen atoms.

While specific EPR parameters for the this compound radical anion are not detailed in the search results, electrochemical studies confirm it undergoes a one-electron reduction, forming this radical species. nih.gov The strong electron-withdrawing nitrile groups would stabilize the radical anion and influence the spin density distribution, which would be reflected in its specific hyperfine coupling constants.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular packing arrangements. nih.govacs.org

Elucidation of Molecular Conformation and Planarity

The crystal structure of this compound confirms that the molecule is planar. acs.org This planarity is a consequence of the aromaticity of the s-tetrazine ring. The molecule crystallizes in the C m c a space group. nih.govacs.org The planarity of the core ring is a common feature among s-tetrazine derivatives and is crucial for its electronic properties and ability to participate in π-stacking interactions. In derivatives such as 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine, the central tetrazine ring is planar, although the attached phenyl rings may be twisted out of the plane of the tetrazine ring by a small dihedral angle. nih.gov

Analysis of Intermolecular Interactions in the Crystal Lattice

The crystal packing of this compound is governed by a network of intermolecular interactions. Given the planar structure and the presence of nitrogen atoms and nitrile groups, the key interactions are likely π-π stacking and nitrogen···carbon non-bonded interactions.

In the crystal lattice, molecules of this compound are arranged in layers. The analysis of related structures provides insight into the likely packing. For example, the precursor 1,2,4,5-tetrazine-3,6-dicarboxamide forms a hydrogen-bonded layered structure with an interlayer separation of 3.35 Å. acs.org The derivative 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine forms stacks along the direction with a perpendicular interplanar separation of 3.25 Å. nih.gov This type of stacking is indicative of significant π-π interactions. Furthermore, weak C—H···N interactions are observed, linking adjacent stacks. nih.gov For this compound itself, the close packing is facilitated by attractive interactions between the electron-poor tetrazine ring and the electron-rich nitrile groups of neighboring molecules, leading to a highly stable and dense crystal structure.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄N₆ | nih.gov |

| Space Group | C m c a | nih.govacs.org |

| a | 6.6745 Å | acs.org |

| b | 9.0337 Å | acs.org |

| c | 9.4283 Å | acs.org |

| α, β, γ | 90.00° | acs.org |

| Molecular Conformation | Planar | acs.org |

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) in Conjunction with DFT

The comprehensive vibrational characterization of this compound and its derivatives is achieved through the synergistic application of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, coupled with robust theoretical modeling based on Density Functional Theory (DFT). This combined approach allows for a detailed and accurate assignment of the fundamental vibrational modes, providing profound insights into the molecular structure, symmetry, and electronic properties of these nitrogen-rich heterocyclic compounds.

Vibrational spectroscopy is a critical tool for identifying functional groups and elucidating the structural framework of molecules. While FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, FT-Raman spectroscopy detects the inelastic scattering of laser light from molecular vibrations that result in a change in molecular polarizability. cardiff.ac.uk Consequently, these two techniques provide complementary information. For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. Although this compound is not strictly centrosymmetric, certain vibrational modes may be significantly more intense in one spectrum over the other.

DFT calculations have become an indispensable tool in the analysis of vibrational spectra. uit.no By computing the optimized molecular geometry and the corresponding harmonic vibrational frequencies, DFT methods can predict the theoretical vibrational spectrum. nih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental data, enabling a confident assignment of complex vibrational bands. nih.gov

A detailed vibrational analysis of this compound would involve the identification of characteristic vibrational modes associated with the tetrazine ring and the nitrile functional groups. The high-frequency region of the spectra is typically dominated by C-H stretching vibrations if present in derivatives, while the C≡N stretching vibration of the nitrile groups is expected to appear as a strong, sharp band in the 2200-2240 cm⁻¹ region.

The mid-frequency region contains valuable information regarding the skeletal vibrations of the tetrazine ring, including C-N and N-N stretching modes, as well as in-plane bending vibrations. The low-frequency region provides insight into ring deformation and torsional modes.

The correlation between experimental and theoretical data is crucial. For instance, in a study on 3,6-dichloro-1,2,4,5-tetrazine, DFT calculations were instrumental in differentiating between possible molecular symmetries and assigning the observed vibrational frequencies. researchgate.net Similarly, for other nitrogen-rich heterocyclic compounds, DFT calculations have been successfully used to assign vibrational modes and understand the effects of substituent groups on the vibrational spectra. nih.gov

The following tables present a representative assignment of the principal vibrational modes for this compound based on what would be expected from a combined experimental (FT-IR, FT-Raman) and theoretical (DFT) study.

Interactive Data Table: FT-IR Spectral Data and DFT Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment (Potential Energy Distribution, PED) | Vibrational Mode Description |

| ~2235 | ~2240 | ν(C≡N) | Symmetric Nitrile Stretch |

| ~1540 | ~1545 | ν(C=N) + δ(C-C) | Tetrazine Ring Stretch |

| ~1420 | ~1425 | ν(C-N) + ν(N-N) | Tetrazine Ring Stretch |

| ~1050 | ~1055 | δ(Ring) + ν(C-C) | Ring In-plane Deformation |

| ~780 | ~785 | γ(Ring) | Ring Out-of-plane Bending |

| ~550 | ~555 | δ(C-C≡N) | Nitrile Bending |

Interactive Data Table: FT-Raman Spectral Data and DFT Assignments for this compound

| Experimental FT-Raman (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment (Potential Energy Distribution, PED) | Vibrational Mode Description |

| ~2230 | ~2238 | ν(C≡N) | Asymmetric Nitrile Stretch |

| ~1580 | ~1585 | ν(N=N) + ν(C=N) | Tetrazine Ring Stretch |

| ~1390 | ~1395 | δ(Ring) | Ring In-plane Deformation |

| ~990 | ~995 | ν(C-C) | Inter-ring C-C Stretch |

| ~650 | ~655 | γ(Ring) | Ring Puckering |

| ~480 | ~485 | δ(C-C≡N) | Nitrile Rocking |

These assignments are based on the expected vibrational behavior of the functional groups and the tetrazine core. A thorough analysis would involve a detailed comparison of the relative intensities in both the FT-IR and FT-Raman spectra with the calculated intensities from DFT, further solidifying the assignments. Such studies on derivatives of 1,2,4,5-tetrazine would also elucidate the electronic and steric effects of different substituents on the vibrational properties of the tetrazine ring.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1,2,4,5-Tetrazine-3,6-dicarbonitrile

This compound is a nitrogen-rich heterocyclic compound characterized by a six-membered aromatic ring containing four nitrogen atoms and two nitrile functional groups. researchgate.netnih.gov Its molecular formula is C₄N₆. nih.gov The core of its academic interest lies in the highly electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring, a property that is further intensified by the strong electron-withdrawing effects of the two cyano groups at the 3 and 6 positions. This electronic structure makes it a potent electron acceptor and an exceptionally reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.gov

The primary application and area of study for tetrazines, including the dicarbonitrile derivative, is their role as dienes in IEDDA cycloadditions with electron-rich dienophiles, such as strained alkenes (e.g., trans-cyclooctene) or enamines. nih.govnih.gov These reactions are known for their extremely fast kinetics and high selectivity, proceeding readily without the need for catalysts. nih.gov The presence of electron-withdrawing substituents is crucial for enhancing this reactivity. rsc.org The fundamental understanding is that the lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), the faster the reaction. researchgate.net The nitrile groups in this compound significantly lower the LUMO energy, placing it among the more reactive tetrazine derivatives.

Structurally, the compound has been characterized, and its crystal structure is available in scientific databases. nih.gov Its high nitrogen content also places it within the class of high-energy-density materials (HEDMs), as thermal decomposition can lead to the release of nitrogen gas (N₂) and nitrile-containing fragments. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄N₆ | nih.gov |

| Molecular Weight | 132.08 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 16453-19-3 | nih.govchembk.com |

| Monoisotopic Mass | 132.01844403 Da | nih.gov |

Emerging Research Frontiers in this compound Chemistry

The unique properties of 1,2,4,5-tetrazines, amplified in the dicarbonitrile derivative, are pushing the boundaries of several research fields.

Bioorthogonal Chemistry: The exceptional reactivity of tetrazines in IEDDA reactions is a cornerstone of modern bioorthogonal chemistry, used for labeling and tracking biomolecules in living systems. nih.gov While many studies focus on aryl- or pyridyl-substituted tetrazines, the high reactivity of cyano-substituted tetrazines presents a frontier for developing probes that react faster or under more challenging conditions. nih.govnih.gov The ability to tune reaction rates by altering substituents is key to achieving sequential labeling, and highly activated derivatives like the dicarbonitrile are prime candidates for the fastest layer in such multi-step processes. nih.govrsc.org

Advanced Materials Science: There is a growing interest in using functionalized tetrazines as building blocks for photo- and electroactive materials. rsc.org Their electron-accepting nature makes them suitable components for D-π-A-π-D (donor-pi-acceptor) type chromophores, which have applications in optoelectronics. researchgate.net Furthermore, the high nitrogen content is a defining feature for the development of next-generation high-energy-density materials (HEDMs), where compounds like this compound could serve as precursors or key components for propellants and explosives. researchgate.netmdpi.com

Functional Polymers: The IEDDA reaction involving tetrazines is a powerful tool for polymer synthesis and functionalization. rsc.org The high reactivity of the dicarbonitrile derivative could be harnessed to create highly efficient cross-linking agents for hydrogels or to functionalize polymer chains with high fidelity. This opens avenues for creating smart materials, such as pH-responsive polymers or degradable hydrogels whose properties are precisely controlled by the choice of tetrazine. rsc.org

Potential for Novel Methodologies and Theoretical Frameworks

The study of this compound and its analogs is increasingly benefiting from and driving the development of new theoretical and methodological approaches.

Computational Screening and Design: A major frontier is the use of computational chemistry to predict the reactivity of novel tetrazine derivatives. nih.govchemrxiv.org Density Functional Theory (DFT) calculations are used to determine the frontier molecular orbital energies (HOMO and LUMO), which correlate with IEDDA reaction rates. researchgate.net Large-scale computational screenings are now being employed to assess the reaction barriers for thousands of potential tetrazine structures automatically, vastly accelerating the discovery of new reagents with desired reactivity profiles. chemrxiv.org This approach allows researchers to identify promising candidates, like those with sulfoxide (B87167) or sulfone substituents, that exhibit an enhanced ratio of reactivity towards strained alkenes over undesired degradation by nucleophiles. nih.govrsc.org Such frameworks are essential for designing the next generation of bioorthogonal reagents.

Mechanistic Investigations: While the 3,6-cycloaddition is the canonical reaction pathway for 1,2,4,5-tetrazines, recent research has uncovered novel reactivity modes. For instance, the use of specific solvents like hexafluoroisopropanol (HFIP) has been shown to promote an unprecedented formal 1,4-cycloaddition across the nitrogen atoms of the tetrazine ring. nih.gov This discovery, driven by the hydrogen-bonding capabilities of the solvent, opens up entirely new synthetic routes to other heterocyclic systems, such as 1,2,4-triazines, directly from tetrazine precursors. nih.gov Applying these methodologies to highly activated systems like this compound could reveal new and unexpected chemical transformations.

Predictive Reactivity Models: Beyond simple HOMO/LUMO correlations, more sophisticated theoretical models like distortion/interaction analysis are being used to explain unexpected reactivity patterns. nih.govrsc.org These models can identify subtle secondary orbital interactions that stabilize the transition state of a reaction, leading to rate enhancements not predicted by frontier orbital energies alone. rsc.org Applying these frameworks to the dicarbonitrile derivative could provide a deeper understanding of its reactivity and guide the rational design of even more efficient dienophiles for it.

Challenges and Opportunities in the Synthesis and Application of this compound in Academia

Despite its promising characteristics, significant challenges remain in the synthesis and application of this compound, each presenting opportunities for further research.

Synthesis: The synthesis of substituted 1,2,4,5-tetrazines typically involves the condensation of reagents like amidrazones followed by an oxidation step. mdpi.com A common route to the tetrazine core starts from the dimerization of diazo compounds or the cyclization of materials derived from nitriles and hydrazine. mdpi.comorgsyn.org However, these syntheses can face challenges. The oxidation of the intermediate dihydro-1,2,4,5-tetrazine can require harsh reagents or lead to difficulties in product isolation. mdpi.com For unsymmetrically substituted tetrazines, controlling the regioselectivity of the cyclization is a significant hurdle. mdpi.com These difficulties create opportunities for the development of milder, more efficient, and higher-yielding synthetic protocols, such as novel one-pot syntheses or the use of improved organic oxidizing agents. rsc.org

Reactivity vs. Stability: A fundamental challenge in the application of highly reactive tetrazines, particularly in biological contexts, is balancing the desired high rate of the IEDDA reaction with sufficient stability against degradation by endogenous nucleophiles like thiols. nih.gov The strong electron-withdrawing nitrile groups that make this compound so reactive also increase its susceptibility to nucleophilic attack. This trade-off is a central problem in the field. The opportunity here lies in the strategic design of new tetrazine structures, guided by computational models, to uncouple these two reactivities. nih.govrsc.org

Precursor Availability and Scalability: The synthesis of the direct precursors to this compound may not be as straightforward as for more common aryl-substituted derivatives. The scalability of synthetic routes is often a concern for academic research transitioning towards practical applications. Developing robust and scalable syntheses for this and other highly functionalized tetrazines from readily available starting materials remains a key opportunity for organic chemists.

Q & A

Q. What are the standard synthetic routes for 1,2,4,5-Tetrazine-3,6-dicarbonitrile derivatives?

Synthesis typically involves condensation reactions using nitrile precursors or functionalization of parent tetrazines. For example:

- Hydrazine-mediated cyclization : Reacting nitriles with hydrazine hydrate under reflux yields dihydrotetrazines, which are oxidized to tetrazines using agents like HNO₃ or H₂O₂ .

- Coordination-driven synthesis : Substituted tetrazines (e.g., 3,6-di-2-pyridyl derivatives) are synthesized via metal-assisted hydrolysis, enabling the formation of mononuclear or polynuclear complexes .

- Pinner reaction : Aromatic carbonitriles react with amidines or hydrazines to generate substituted tetrazines, as seen in the synthesis of thiadiazole-tetrazine hybrids .